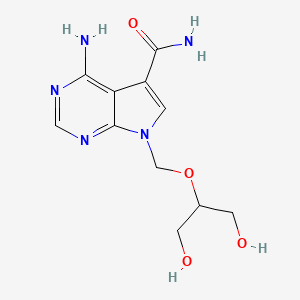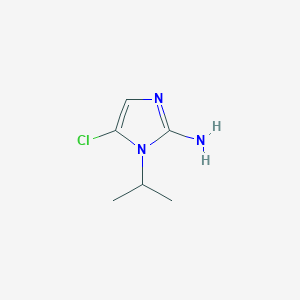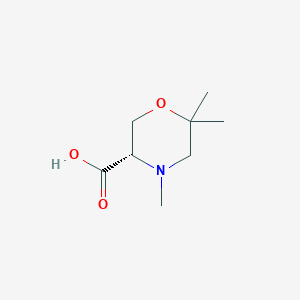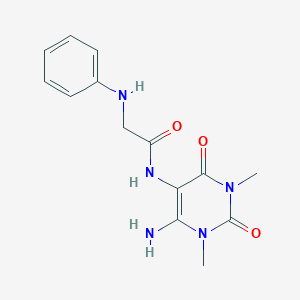![molecular formula C28H19N3 B12923462 [2,2'-Biquinolin]-4-amine, N-1-naphthalenyl- CAS No. 57115-19-2](/img/structure/B12923462.png)
[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Biquinolin]-4-amine, N-1-naphthalenyl- is an aromatic amine compound that features a biquinoline structure with an amine group at the 4-position and a naphthalenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Biquinolin]-4-amine, N-1-naphthalenyl- typically involves the following steps:
Formation of Biquinoline Core: The biquinoline core can be synthesized through a condensation reaction between 2-aminobenzaldehyde and 2-aminobenzylamine under acidic conditions.
Introduction of Amine Group: The amine group at the 4-position can be introduced via nitration followed by reduction. Nitration of the biquinoline core with nitric acid yields the nitro derivative, which is then reduced to the amine using a reducing agent such as iron and hydrochloric acid.
Attachment of Naphthalenyl Group: The final step involves the attachment of the naphthalenyl group to the nitrogen atom. This can be achieved through a nucleophilic substitution reaction using naphthalenyl halide and the amine derivative under basic conditions.
Industrial Production Methods
Industrial production of [2,2’-Biquinolin]-4-amine, N-1-naphthalenyl- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalenyl group, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the biquinoline core, potentially yielding tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated naphthalenes and bases like sodium hydroxide are typical reagents.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro-biquinoline derivatives.
Substitution: Various substituted biquinoline derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Biology
Biomolecular Interactions: The compound’s ability to bind to proteins and nucleic acids makes it useful in studying biomolecular interactions.
Medicine
Drug Development: Its structural properties are explored for the development of novel therapeutic agents, particularly in cancer research.
Industry
Dye Synthesis: The compound is used in the production of azo dyes, which are important in textile and printing industries.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylnaphthalen-1-amine: An aromatic amine with a similar structure but different binding affinities and applications.
N-(1-Naphthyl)ethylenediamine: Another naphthalenyl derivative with distinct chemical properties and uses.
Uniqueness
Structural Features: The biquinoline core and the specific positioning of the amine and naphthalenyl groups confer unique electronic and steric properties.
Applications: Its versatility in various scientific fields, from catalysis to drug development, sets it apart from other similar compounds.
Propriétés
| 57115-19-2 | |
Formule moléculaire |
C28H19N3 |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
N-naphthalen-1-yl-2-quinolin-2-ylquinolin-4-amine |
InChI |
InChI=1S/C28H19N3/c1-3-11-21-19(8-1)10-7-15-24(21)30-27-18-28(31-25-14-6-4-12-22(25)27)26-17-16-20-9-2-5-13-23(20)29-26/h1-18H,(H,30,31) |
Clé InChI |
HIDDFHUIMLLNEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC3=CC(=NC4=CC=CC=C43)C5=NC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12923387.png)
![N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine](/img/no-structure.png)





